Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate chemical properties
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate chemical properties
An In-Depth Technical Guide to Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: A Keystone Building Block in Modern Medicinal Chemistry
Introduction: Embracing the Third Dimension in Drug Design
For decades, medicinal chemistry has been dominated by flat, aromatic structures, with the phenyl ring serving as a ubiquitous scaffold. However, the contemporary drive to develop drug candidates with superior pharmacokinetic profiles—a concept often termed "escaping flatland"—has ignited the search for three-dimensional bioisosteres.[1][2] Among the most promising of these is the bicyclo[1.1.1]pentane (BCP) core, a highly strained yet remarkably stable cage structure.[3] This rigid scaffold serves as an effective non-classical bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[3][4][5][6]
The incorporation of BCP motifs into bioactive molecules has been shown to confer significant advantages, including enhanced aqueous solubility, improved metabolic stability, and increased membrane permeability, ultimately leading to better drug-like properties.[1][5] Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate stands out as a particularly valuable derivative. As a bifunctional building block, it possesses two key reactive handles at the bridgehead positions—a primary amine and a methyl ester—allowing for directed and orthogonal chemical modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and pivotal applications for researchers and drug development professionals.
Synthesis and Purification: Accessing the BCP Core
The primary challenge in synthesizing BCP derivatives lies in the construction of the strained cage structure itself. The most common and versatile entry point is through the ring-opening reactions of [1.1.1]propellane, a highly reactive and unstable hydrocarbon that typically requires cryogenic storage.[3][6] Modern synthetic efforts focus on generating and using propellane in situ or developing more stable precursors to improve safety and scalability.[7][8]
A prevalent strategy for accessing 1,3-disubstituted BCPs like the title compound involves the functionalization of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be produced on a large scale via photochemical methods.[1][9] Subsequent transformations, such as a Curtius rearrangement, are employed to introduce the amine functionality.[9]
Illustrative Synthetic Workflow
The following diagram outlines a conceptual multi-step synthesis starting from the diacid, illustrating the key transformations required to install the amino and ester functionalities.
Caption: Conceptual synthesis of the target molecule from the BCP diacid.
Protocol: Purification via Column Chromatography
Rationale: Due to the polar nature of the amino and ester groups, silica gel column chromatography is an effective method for purifying the final product from nonpolar impurities and reaction byproducts. A gradient elution is often necessary to first elute nonpolar compounds before increasing polarity to recover the desired amine.
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Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 Hexane:Ethyl Acetate).
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Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).
-
Gradient Increase: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate and adding a small amount of a more polar solvent like methanol or triethylamine (the latter deactivates acidic sites on the silica, preventing product tailing). A typical gradient might be from 10% to 50% ethyl acetate, followed by the introduction of 1-5% methanol.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., ninhydrin for the amine or potassium permanganate).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Physicochemical and Spectroscopic Properties
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is typically handled as a solid, often as its hydrochloride salt to improve stability and handling characteristics.[10][11] The key properties are summarized below.
| Property | Value (Free Base) | Value (HCl Salt) | Source(s) |
| Molecular Formula | C₇H₁₁NO₂ | C₇H₁₂ClNO₂ | [12],[10][13] |
| Molecular Weight | 141.17 g/mol | 177.63 g/mol | [12],[10][13] |
| Appearance | Solid | White to off-white solid | [14],[10] |
| CAS Number | 758684-88-7 | 676371-65-6 | [12][14],[10][11] |
| Storage | 2-8°C, inert atmosphere | Room temperature | [14],[10] |
| Predicted XlogP | -0.5 | N/A | [15] |
| ¹H NMR | Consistent with structure | Consistent with structure | [10] |
Spectroscopic Insights (¹H NMR): The proton NMR spectrum is characteristically simple due to the molecule's high symmetry. The six bridge protons (on C2, C4, and C5) typically appear as a sharp singlet, a hallmark of the BCP core. The methyl ester protons will present as a singlet around 3.7 ppm. The chemical shifts may vary slightly depending on the solvent and whether the compound is in its free base or salt form.
Chemical Reactivity: A Bifunctional Synthetic Hub
The synthetic utility of this molecule stems from the presence of two chemically distinct functional groups, allowing for selective and sequential modifications.
Caption: Divergent reaction pathways from the core molecule.
Reactions at the Amino Group
The primary amine at the C3 bridgehead is a versatile nucleophile.
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N-Acylation/Amide Bond Formation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. This is a cornerstone reaction for integrating the BCP unit into peptide chains or attaching it to other molecular fragments.
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N-Protection: For multi-step syntheses, the amine is often protected, most commonly as a tert-butyloxycarbonyl (Boc) carbamate.[16] This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The Boc group is stable to a wide range of conditions but can be easily removed with acid (e.g., trifluoroacetic acid).
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N-Alkylation: The amine can undergo alkylation with alkyl halides or reductive amination with aldehydes/ketones to form secondary or tertiary amines.
Reactions at the Ester Group
The methyl ester at the C1 bridgehead provides a handle for modifications that are typically orthogonal to amine chemistry.
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Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using aqueous base (e.g., LiOH, NaOH). This unmasks a new functional group for further chemistry.
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Amide Coupling: Once converted to the carboxylic acid, this position can undergo amide bond formation with a different amine, enabling the creation of diverse 1,3-disubstituted BCP structures.
-
Reduction: The ester can be reduced to the primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Structural Stability: Despite possessing approximately 66.6 kcal/mol of strain energy, the BCP cage is kinetically stable and robust.[3] Studies have shown that BCP derivatives can withstand treatment with 1M aqueous acid or base at room temperature without decomposition of the core structure.[17]
Applications in Drug Discovery: Beyond the Benzene Ring
The primary application of methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is as a building block in medicinal chemistry, where the BCP core acts as a bioisosteric replacement for other common chemical motifs.
The BCP Core as a Phenyl Ring Mimic
The BCP scaffold is an outstanding bioisostere of a 1,4-disubstituted (para) phenyl ring.[5][18] The distance between the C1 and C3 bridgehead carbons is highly similar to the distance between the C1 and C4 carbons of a benzene ring, allowing it to maintain the crucial vector and orientation of substituents required for biological activity.
Caption: The BCP core as a versatile 3D bioisostere.
Key Advantages over Aromatic Rings:
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Improved Physicochemical Properties: Replacing a flat, often greasy phenyl ring with a saturated, 3D BCP core typically increases aqueous solubility and reduces lipophilicity.[1]
-
Enhanced Metabolic Stability: The BCP core is composed of sp³-hybridized carbons with strong C-H bonds, making it resistant to the oxidative metabolism (e.g., by Cytochrome P450 enzymes) that aromatic rings often undergo.[2]
-
Novel Chemical Space: It allows chemists to overcome existing patents on phenyl-containing compounds and explore novel, patent-free chemical matter.[1]
A landmark example of this strategy was the replacement of a phenyl ring in a γ-secretase inhibitor with a BCP core, which led to a compound with maintained potency but significantly improved solubility and metabolic stability.[1][5][18]
Role as a PROTAC Linker
The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has seen explosive growth. PROTACs consist of two ligands connected by a linker. The rigid, well-defined geometry of the BCP scaffold makes it an ideal component for these linkers.[12][13][19][20] Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate provides the ideal connection points to attach the two different ligands, allowing for precise control over the distance and spatial orientation between them.
Conclusion and Future Outlook
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is more than just a chemical curiosity; it is a powerful and versatile building block that empowers medicinal chemists to address long-standing challenges in drug design. Its rigid three-dimensional structure, combined with the advantages it confers in solubility and metabolic stability, positions it as a key tool for developing next-generation therapeutics. As synthetic methodologies for BCPs become even more accessible and scalable, the application of this unique scaffold is set to expand, paving the way for innovative drugs with superior performance and safety profiles.
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![Chemical Structure of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl](https://www.medchemexpress.com/cas_img/676371-65-6.gif)
